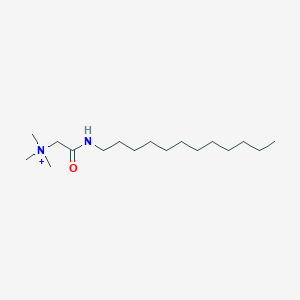
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its surface-active properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium typically involves the reaction of dodecylamine with a quaternizing agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The process involves:
Reacting dodecylamine with methyl iodide: in an organic solvent like acetonitrile.
Heating the reaction mixture: to facilitate the quaternization process.
Purifying the product: through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of biological membranes and their interactions with surfactants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium involves its interaction with biological membranes. The quaternary ammonium group allows the compound to integrate into lipid bilayers, disrupting membrane integrity and affecting cellular processes. This interaction can lead to changes in membrane permeability and the modulation of membrane-bound enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride (DTAC): Similar in structure and function, used in various industrial and research applications.
Uniqueness
2-(Dodecylamino)-N,N,N-trimethyl-2-oxoethan-1-aminium is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to interact with biological membranes makes it particularly valuable in biomedical research and industrial applications.
Propiedades
Número CAS |
62572-89-8 |
|---|---|
Fórmula molecular |
C17H37N2O+ |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
[2-(dodecylamino)-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-15-18-17(20)16-19(2,3)4/h5-16H2,1-4H3/p+1 |
Clave InChI |
GEPTUQRCHXRPII-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)


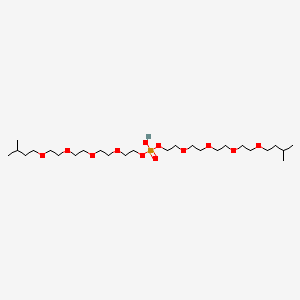
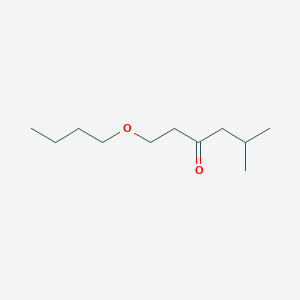
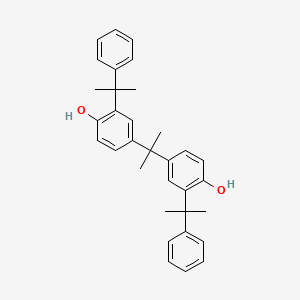
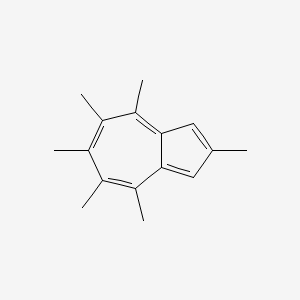
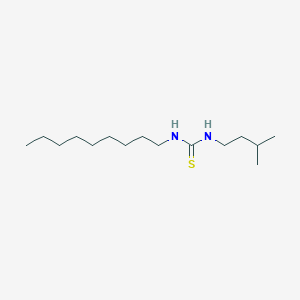

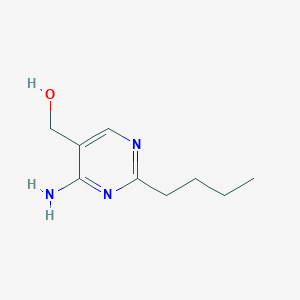
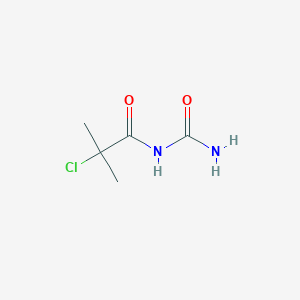
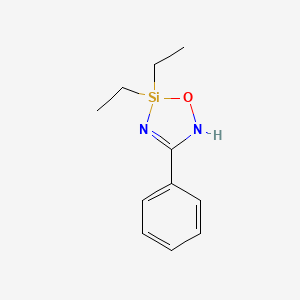
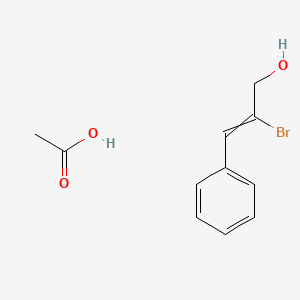
![2-[1-(tert-Butylperoxy)ethyl]naphthalene](/img/structure/B14513642.png)
